Halogen Bond Strength: Iodo-Perfluoroalkyl vs. Bromo-Perfluoroarene
The iodoperfluoroalkyl group is a significantly stronger halogen bond donor than analogous bromoperfluoroarenes. In a direct head-to-head comparison, an iodoperfluoroalkane donor (D2, 1-iodononafluorobutane, a close model for the target compound) exhibited association constants (K) with nickel fluoride acceptors that were approximately 3-5 times higher than those of bromopentafluorobenzene (D3) [1]. This demonstrates the superior ability of the iodo-perfluoroalkyl motif for directed non-covalent interactions.
| Evidence Dimension | Halogen bond association constant (K) with nickel fluoride acceptors |
|---|---|
| Target Compound Data | 5 ≤ K₂₈₅ ≤ 12 m⁻¹ (for model compound 1-iodononafluorobutane, D2) |
| Comparator Or Baseline | 1.0 ≤ K₁₉₃ ≤ 1.6 m⁻¹ (for bromopentafluorobenzene, D3) |
| Quantified Difference | Association constant is approximately 3-5 times higher for the iodo-perfluoroalkyl donor. |
| Conditions | ¹⁹F NMR titration in protiotoluene solution with trans-[NiF{2-C₅NF₃(4-X)}(PR₃)₂] acceptors [1]. |
Why This Matters
This quantifiable difference in halogen bond strength dictates selection for applications in crystal engineering or supramolecular assembly where specific, reliable interaction strengths are required.
- [1] Pike, S. J., Hunter, C. A., Brammer, L., & Perutz, R. N. (2019). Benchmarking of Halogen Bond Strength in Solution with Nickel Fluorides: Bromine versus Iodine and Perfluoroaryl versus Perfluoroalkyl Donors. Chemistry – A European Journal, 25(39), 9237–9241. https://doi.org/10.1002/chem.201900924 View Source
